molecular formula C9H9BrFNO2 B8014600 (2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID

(2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID

Cat. No.: B8014600
M. Wt: 262.08 g/mol
InChI Key: GFAKZRNUTRHNDB-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid is an organic compound with significant applications in various fields of scientific research It is a derivative of phenylalanine, an essential amino acid, and features both bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylalanine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 5 positions of the aromatic ring, respectively.

    Amination: The brominated and fluorinated intermediate is then subjected to amination to introduce the amino group at the 2-position of the propanoic acid side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce different amino acid analogs.

Scientific Research Applications

(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein synthesis.

    Chemical Research: It serves as a precursor for the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride: A similar compound with a hydrochloride salt form.

    2-Bromo-5-fluorophenylacetic acid: Another derivative with similar substituents on the aromatic ring.

Uniqueness

(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKZRNUTRHNDB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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